molecular formula C6H5BrN4 B1398027 6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1257554-00-9

6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine

Katalognummer: B1398027
CAS-Nummer: 1257554-00-9
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: MHWRXBLIXOUVOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Electronic Effects

  • C–Br Bond Length : 1.89–1.91 Å, consistent with typical aryl bromides .
  • Ring Polarization : Bromine’s electronegativity induces a dipole moment (≈2.1 D) across the pyridine ring, verified by density functional theory (DFT) calculations .
  • Resonance Stabilization : Bromine withdraws electron density via inductive effects, reducing basicity at pyridine nitrogen (pKa ≈ 3.8 vs. 4.7 for non-brominated analogs) .

Steric Effects

  • Out-of-Plane Displacement : The bromine atom lies 0.12–0.15 Å above the pyridine plane, creating a "buckled" geometry .
  • Intermolecular Halogen Bonding : Br···N interactions (2.9–3.1 Å) contribute to crystal packing, as observed in monoclinic polymorphs .

Methyl Group Steric and Electronic Contributions to Ring Planarity

The methyl group at position 3 influences both electronic and steric properties:

Electronic Contributions

  • Hyperconjugation : The methyl group donates electron density via σ(C–H)→π* interactions, stabilizing the triazole ring’s resonance structures .
  • Inductive Effect : The electron-donating methyl group increases electron density at N3, enhancing nucleophilicity (evidenced by alkylation reactivity) .

Steric Contributions

Parameter Value (Å/°) Source
C3–CH3 Bond Length 1.47–1.49
Torsion Angle (N3–C3–CH3) 5.5–7.2°
Planarity Deviation (C3) 0.08–0.12 Å

The methyl group induces a minor twist in the triazole ring, reducing symmetry but preserving overall planarity. Steric clashes with adjacent bromine are mitigated by adaptive bond-angle adjustments (C6–C7–N4: 122.5° vs. 120.8° in non-methylated analogs) .

Data Summary: Substituent-Driven Geometric Adjustments

Substituent Bond Angle Adjustments Planarity Impact
Bromine (C6) C5–C6–Br: 119.2° Pyridine ring buckling
Methyl (C3) N2–N3–C3: 106.5° vs. 108.1° (unsub.) Triazole ring slight twist

Eigenschaften

IUPAC Name

6-bromo-3-methyltriazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-11-6-5(9-10-11)2-4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWRXBLIXOUVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Construction of the Triazolopyridine Core

The core heterocyclic structure can be assembled via cyclization reactions involving hydrazine derivatives and pyridine precursors. A common approach involves:

  • Hydrazine Condensation: Reacting hydrazines with suitable nitrile or carbonyl compounds to form hydrazones.
  • Oxidative Cyclization: Using oxidants such as (diacetoxyiodo)benzene or N-bromosuccinimide (NBS) under controlled conditions to promote cyclization, forming the fused triazolopyridine ring system.

This method is supported by research indicating that oxidative cyclization of hydrazonyl compounds yields the desired heterocycle efficiently, with yields ranging from 10% to 86% depending on substituents and reaction conditions.

Bromination at the 6-Position

Selective bromination of the heterocycle is achieved through electrophilic substitution, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator or under microwave irradiation to enhance regioselectivity:

  • Reaction Conditions: NBS in acetonitrile or dichloromethane, with irradiation or thermal activation.
  • Outcome: Bromination occurs preferentially at the 6-position of the pyridine ring due to electronic effects, with minimal substitution at other positions.

Methylation at the 3-Position

Introduction of the methyl group at the 3-position can be performed via nucleophilic substitution or methylation of a precursor with a methylating agent such as methyl iodide or dimethyl sulfate:

  • Reaction Conditions: Base-catalyzed methylation in polar aprotic solvents (e.g., acetone, DMF) at room temperature or slightly elevated temperatures.
  • Alternative Approaches: Use of methylating agents under microwave irradiation to accelerate the process.

Research Findings and Data on Preparation Methods

Oxidative Cyclization Techniques

Research indicates that oxidative cyclization of hydrazonyl intermediates is a robust route, with the choice of oxidant influencing regioselectivity and yield:

Method Oxidant Conditions Yield Notes
Iodoxybenzene-mediated (Diacetoxyiodo)benzene Heating in trifluoroethanol 10–86% High regioselectivity, broad substrate scope
N-Bromosuccinimide (NBS) NBS Microwave irradiation in acetonitrile Variable Bromination occurs at specific positions, enabling further functionalization

Bromination Strategies

Research shows that NBS under microwave conditions can selectively brominate heterocycles at the 6-position, especially when combined with directing groups or electronic effects:

Bromination Method Reagents Conditions Regioselectivity Yield
NBS in acetonitrile NBS Microwave, 80°C, 30 min 6-position Up to 70%

Methylation Approaches

Methylation at the 3-position is achieved via nucleophilic substitution:

Methylation Method Reagents Conditions Yield Notes
Methyl iodide + base K2CO3 or NaH Room temperature to 60°C 60–85% Efficient, scalable

Data Tables Summarizing Preparation Parameters

Step Reagents Solvent Temperature Time Yield Notes
Cyclization Hydrazine derivative + oxidant Trifluoroethanol 80°C 20–60 min 10–86% Regioselective, scalable
Bromination NBS Acetonitrile Microwave, 80°C 30 min Up to 70% Selective at 6-position
Methylation Methyl iodide + K2CO3 DMF Room temp to 60°C 1–4 hours 60–85% Nucleophilic substitution

Notes on Optimization and Challenges

  • Regioselectivity: Achieving selective bromination at the 6-position requires precise control over reaction conditions and choice of oxidants.
  • Yield Improvement: Use of microwave-assisted reactions accelerates the process and can improve yields, especially in bromination and cyclization steps.
  • Purification: Crystallization and chromatography are essential to isolate pure intermediates and final products, with high-performance liquid chromatography (HPLC) often employed.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Cyclization Reactions: The triazole and pyridine rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include copper iodide, pyridine, and other nucleophiles. Microwave irradiation is often used to facilitate the reactions, providing efficient and rapid synthesis.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different substituents at the 6th position.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that 6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways .

Neuroprotective Effects
Another area of interest is its neuroprotective effects. Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Material Science

Polymer Synthesis
In material science, this compound serves as a building block for synthesizing novel polymers. Its unique triazole ring structure enhances the thermal stability and mechanical properties of the resulting materials. Researchers have successfully incorporated this compound into polymer matrices to improve their performance in various applications .

Nanotechnology
The compound is also explored in nanotechnology for creating functionalized nanoparticles. These nanoparticles exhibit enhanced properties for drug delivery systems due to the compound's ability to interact with biological membranes effectively .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and E. coli .
Anticancer PropertiesInhibits MCF-7 and HeLa cell proliferation .
Neuroprotective EffectsProtects neuronal cells from oxidative stress .
Material SciencePolymer SynthesisEnhances thermal stability and mechanical properties .
NanotechnologyFunctionalized nanoparticles for drug delivery .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations lower than those required for traditional antibiotics.

Case Study 2: Cancer Cell Line Studies
In a collaborative study between ABC Institute and DEF University, the anticancer effects of this compound were assessed on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers in treated cells.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Triazolo[4,5-b]pyridines

The substituents at positions 3 and 6 significantly influence the physicochemical and biological properties of triazolo[4,5-b]pyridines. Key analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Applications/Properties References
6-Bromo-3-methyl-3H-triazolo[4,5-b]pyridine C₆H₅BrN₄ 213.03 Br (6), CH₃ (3) Kinase inhibition scaffold
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine C₇H₇BrN₄ 227.06 Br (6), C₂H₅ (3) Increased lipophilicity vs. methyl analog
6-Bromo-3H-triazolo[4,5-b]pyridine C₅H₃BrN₄ 199.01 Br (6), H (3) Intermediate for further functionalization

Key Observations :

  • Methyl vs.
  • Unsubstituted vs. Substituted at Position 3 : The methyl group in the target compound stabilizes the triazole ring electronically, influencing cyclization efficiency during synthesis .
Comparison with Other Heterocyclic Systems

Triazolo[4,5-b]pyridines are distinct from related heterocycles like imidazo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines in terms of electronic properties and biological activity:

Heterocycle Core Structure Key Differences Biological Relevance References
Triazolo[4,5-b]pyridine Triazole + pyridine Electron-withdrawing triazole ring Kinase inhibition (e.g., c-Met, PIM-1)
Imidazo[4,5-b]pyridine Imidazole + pyridine Basic imidazole nitrogen Mutagenicity (e.g., PhIP), antimicrobial
Pyrazolo[4,3-b]pyridine Pyrazole + pyridine Reduced aromatic stabilization Vasodilation, anti-inflammatory

Key Observations :

  • Triazole vs.
  • Synthetic Accessibility: Triazolo[4,5-b]pyridines are synthesized via cyanoacetylation and cyclization under microwave or zeolite-catalyzed conditions, whereas imidazo derivatives often require condensation with aldehydes .

Biologische Aktivität

6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C7H6BrN3. The compound features a triazole ring fused to a pyridine structure, which is significant for its biological activity. The presence of the bromine atom at the 6-position and the methyl group at the 3-position are critical for its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, several studies suggest potential activities in various pharmacological areas:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar triazole structures exhibit antimicrobial properties. The electron-withdrawing bromine group may enhance activity against Gram-positive and Gram-negative bacteria. For instance:

  • MIC Values : Some related compounds have shown minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL against various bacterial strains .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer potential. Although specific data on this compound is scarce, related compounds have demonstrated significant cytotoxicity in cancer cell lines:

  • IC50 Values : Compounds structurally similar to triazoles have reported IC50 values below 10 µM in various cancer models .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives can provide insights into optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of halogen substituents (like bromine) often enhances biological activity due to increased lipophilicity and improved binding affinity to target proteins .
  • Ring Modifications : Modifications in the triazole or pyridine rings can significantly alter pharmacological profiles. For example, introducing electron-donating groups may enhance solubility and bioavailability.

Case Studies

  • Antimicrobial Evaluation : A study evaluated various triazole derivatives against a panel of bacterial strains. Results indicated that compounds with bromine substitutions showed enhanced antibacterial activity compared to their non-brominated counterparts .
  • Cytotoxicity in Cancer Models : Research on related triazoles indicated that specific structural modifications led to increased cytotoxic effects in breast cancer cell lines . While direct studies on the compound are lacking, these findings suggest a promising avenue for further exploration.

Research Findings Summary

Biological ActivityObservationsReferences
AntimicrobialMIC values between 46.9 - 93.7 µg/mL against various bacteria
AnticancerIC50 values <10 µM in cancer cell lines for similar compounds
SAR InsightsBromine enhances lipophilicity; electron-donating groups improve solubility

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine?

  • Methodology :

  • Cycloaddition : Reacting 2,3-pyridynes with azides under regioselective conditions yields triazolopyridine scaffolds. For example, 1,3-dipolar cycloaddition of pyridynes and organic azides produces 3H-[1,2,3]triazolo[4,5-b]pyridine derivatives, albeit with low to moderate yields (24–42%) .
  • Triflate Intermediates : Activation of precursor ketones (e.g., 3,4-dihydro-triazolopyridin-5-one) with triflic anhydride in pyridine generates reactive triflates, which undergo nucleophilic substitution with amines or other reagents to introduce substituents .
  • Diazotization : Starting from pyridine-3,4-diamine, diazotization with NaNO₂ followed by cyclization forms the triazole ring .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Techniques :

  • X-ray Crystallography : Programs like SHELXL and SHELXT are used for refining crystal structures, resolving bond lengths/angles, and validating regiochemistry .
  • Spectroscopy : 1H NMR^1 \text{H NMR} (e.g., δ 2.25 ppm for methyl groups) and mass spectrometry (e.g., [M+H]+^+ peaks) provide functional group and molecular weight confirmation .

Q. What are the primary research applications of this compound?

  • Applications :

  • Drug Discovery : Serves as a scaffold for kinase inhibitors (e.g., PIM-1, c-MET) and enzyme modulators (e.g., monoacyl glycerol lipase inhibitors) .
  • Chemical Biology : Used in fragment-based drug design to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can low yields in cycloaddition-based synthesis be addressed?

  • Optimization Strategies :

  • Catalyst Screening : Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) improve regioselectivity and yield in azide-alkyne cycloadditions .
  • Solvent/Reagent Tuning : Polar aprotic solvents (e.g., DMF) and elevated temperatures (55–90°C) enhance reaction kinetics .
  • Purification : Biotage flash chromatography with gradient elution (e.g., 10% → 100% EtOAc in hexane) isolates pure products .

Q. How do substituent positions influence biological activity in triazolopyridine derivatives?

  • SAR Insights :

  • Steric Effects : Bulky groups (e.g., 3-trifluoromethoxy-phenyl) at position 3 enhance kinase inhibition by occupying hydrophobic pockets in PIM-1 .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine at position 6) improve metabolic stability but may reduce solubility .
  • Case Study : Substituting the triazole ring with a 3H-[1,2,3]triazolo[4,5-c]pyridine moiety alters tubulin binding affinity in antimicrotubule agents .

Q. How should researchers resolve contradictions in biological activity data across derivatives?

  • Analytical Approaches :

  • Dose-Response Curves : Validate potency discrepancies using IC₅₀ values under standardized assays (e.g., PIM-1 kinase inhibition assays) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains activity variations due to substituent orientation .
  • Meta-Analysis : Compare data across studies (e.g., c-MET vs. P2X7 antagonists) to identify scaffold-specific trends .

Q. What strategies are effective in designing derivatives for target-specific drug discovery?

  • Design Principles :

  • Fragment Hopping : Replace core fragments (e.g., benzotriazole with triazolopyridine) to optimize selectivity for kinases like PIM-1 .
  • Bioisosterism : Substitute bromine with bioisosteres (e.g., chlorine, CF₃) to balance lipophilicity and target engagement .
  • Prodrug Approaches : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .

Q. How can unstable intermediates (e.g., triflates) be stabilized during synthesis?

  • Best Practices :

  • Low-Temperature Handling : Conduct reactions at 0–5°C to minimize decomposition of triflate intermediates .
  • In Situ Generation : Avoid isolating reactive intermediates; proceed directly to substitution steps .
  • Stabilizing Agents : Use anhydrous solvents (e.g., dry DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.